molecular formula C22H20N2O5 B3900157 1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl acetate

1-[(4-nitrophenyl)(propionylamino)methyl]-2-naphthyl acetate

Cat. No.: B3900157
M. Wt: 392.4 g/mol
InChI Key: ZAAPIDOAJKMHRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the corresponding phenyl, naphthyl, and propionyl precursors. For example, a similar compound was synthesized using the Betti reaction of 2-naphthol, benzaldehyde and (S)-1-(4-nitrophenyl)ethylamine .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques can provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group could potentially undergo reduction reactions to form amines, while the ester group could undergo hydrolysis to form carboxylic acids and alcohols .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined experimentally. For example, a similar compound, 4-Nitrophenyl acetate, has a melting point of 78 °C and is soluble in ethanol .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a substrate in enzymatic reactions, it could be cleaved by the enzyme to produce specific products .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, it should be handled with care to avoid exposure and contamination. A similar compound, Methyl acetate, is considered hazardous and can cause eye irritation and drowsiness or dizziness .

Properties

IUPAC Name

[1-[(4-nitrophenyl)-(propanoylamino)methyl]naphthalen-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-3-20(26)23-22(16-8-11-17(12-9-16)24(27)28)21-18-7-5-4-6-15(18)10-13-19(21)29-14(2)25/h4-13,22H,3H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAPIDOAJKMHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=CC3=CC=CC=C32)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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